N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h5,7-8,10,12,15-16H,3-4,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCKFKYWLQCLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can also participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine with key analogs, focusing on structural variations, synthesis, and inferred properties.
Substituent Variations on the Aromatic Group
- 3-Methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine (CAS 1036545-51-3): This analog replaces the 3-methoxyphenyl group with a 4-methylphenyl moiety. The absence of a methoxy group reduces polarity, likely lowering solubility in polar solvents compared to the target compound. Suppliers for this analog are documented in , indicating commercial availability .
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine :
This compound features a naphthyl group instead of 3-methoxyphenyl, significantly increasing aromatic surface area and lipophilicity. Its synthesis via reductive amination () suggests similar routes could apply to the target compound. The naphthyl group may enhance π-π stacking interactions in biological systems, a property absent in the methoxy-substituted analog .
Modifications to the Cyclohexane Core
- 2-Chloro-3-cyclohexyl-N-methylpropan-1-amine: This compound () replaces the 2-methylcyclohexane with a chloro-substituted propanamine chain. Its synthesis via allylcyclohexane and Fe catalysis demonstrates alternative alkylation strategies .
3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine hydrochloride :
Documented in , this analog incorporates a dimethylphenyl group and an ethylamine side chain. The ethyl group may enhance basicity, while the dimethyl substitution sterically hinders aromatic interactions. The hydrochloride salt form improves aqueous solubility, a property that could be explored for the target compound .
Functional Group Comparisons
- This alteration drastically reduces basicity and may affect CNS penetration, highlighting the importance of the amine group in pharmacological activity .
Physicochemical Properties
- Lipophilicity : The 2-methylcyclohexane core increases lipophilicity, favoring blood-brain barrier penetration, as seen in related CNS-active amines .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.
The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride. The reaction is followed by reduction using lithium aluminum hydride to yield the desired amine. The compound features a cyclohexane backbone with a methoxyphenyl substituent, which is crucial for its biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amine group can form hydrogen bonds with various biological molecules, influencing their function. This interaction may lead to inhibition of enzyme activity or modulation of cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Anticancer Properties : Research indicates potential anticancer effects, with the compound being evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
A study investigating the antimicrobial effects of various derivatives, including this compound, found that it significantly inhibited the growth of several bacterial strains. The minimal inhibitory concentration (MIC) values were determined, showing effective inhibition against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Enterococcus faecalis | 10 |
| Escherichia coli | 15 |
These results suggest that modifications to the compound's structure can enhance its antimicrobial efficacy .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| NCI-H23 (Lung Cancer) | 8.7 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
The data indicate that the compound exhibits significant cytotoxic effects, particularly in lung cancer cell lines. Further investigations revealed that the mechanism involves induction of apoptosis and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine?
- Methodological Answer : The compound can be synthesized via reductive amination using 2-methylcyclohexan-1-amine and 3-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) . Alternatively, alkylation of 2-methylcyclohexan-1-amine with (3-methoxyphenyl)methyl halide (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate can yield the target compound . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, methoxy group at δ ~3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 245.1780; experimental should match within 3 ppm) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT), dopamine, and sigma receptors due to structural similarities to arylcyclohexylamines . Use radioligand displacement assays (e.g., -ketanserin for 5-HT) .
- Cytotoxicity : Test in HEK-293 or SH-SY5Y cell lines via MTT assay (48-hour exposure, IC calculation) .
Advanced Research Questions
Q. How can conflicting data on receptor affinity profiles be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux for 5-HT activation) to distinguish binding vs. activity .
- Structural Analog Comparison : Cross-reference with analogs like 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one (methoxmetamine) to identify substituent-specific effects .
- Molecular Docking : Model interactions using crystallographic data from homologous receptors (e.g., PDB ID 6DG1 for 5-HT) .
Q. What strategies optimize reaction yield in multi-step syntheses?
- Methodological Answer :
- Intermediate Isolation : Purify intermediates (e.g., (3-methoxyphenyl)methylamine) via vacuum distillation to prevent side reactions .
- Catalyst Screening : Test palladium on carbon vs. Raney nickel for reductive amination efficiency (monitor by TLC) .
- Solvent Optimization : Use tetrahydrofuran (THF) for alkylation to enhance nucleophilicity of the amine .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce (R)- or (S)-proline derivatives to direct cyclohexane ring conformation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to favor enantioselective alkylation .
- Crystallization : Use chiral resolving agents (e.g., tartaric acid) for diastereomeric salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
